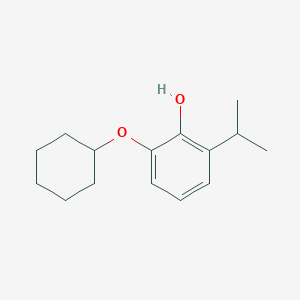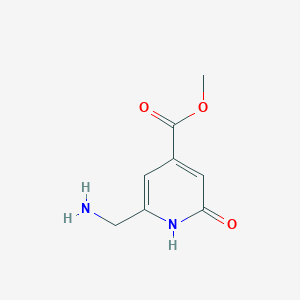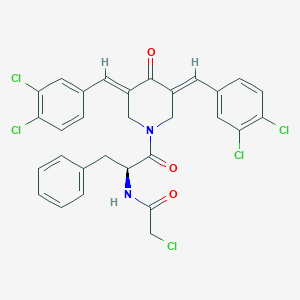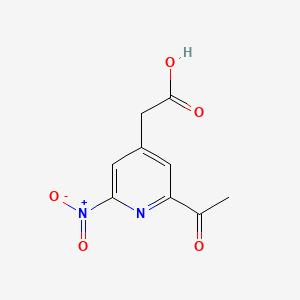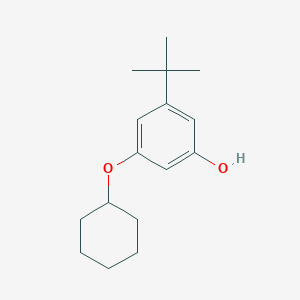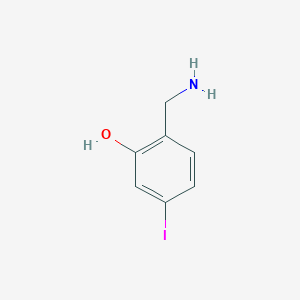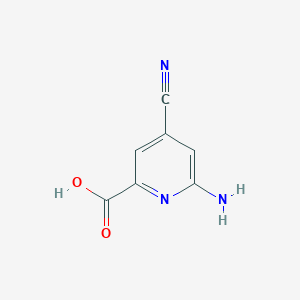
6-Amino-4-cyanopicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-cyanopicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a cyano group at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-cyanopicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Amino-4-cyanopicolinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-4-cyanopicolinic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyanopicolinic acid: Similar in structure but with the cyano group at the 5th position.
Picolinic acid: Lacks the amino and cyano groups but shares the pyridine ring structure.
Nicotinic acid: An isomer with the carboxyl group at the 3rd position instead of the 2nd.
Uniqueness
6-Amino-4-cyanopicolinic acid is unique due to the specific positioning of the amino and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5N3O2 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
6-amino-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-1-5(7(11)12)10-6(9)2-4/h1-2H,(H2,9,10)(H,11,12) |
Clé InChI |
LBVCTDJYHMACEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=O)O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


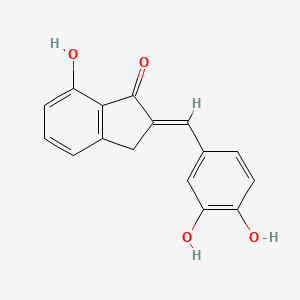
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)


